3-Dehydroshikimate

Antioxidant activity Lipid peroxidation Food preservative screening

3-Dehydroshikimate (DHS; 3-dehydroshikimic acid) is a central hydroaromatic intermediate in the shikimate pathway, a metabolic route essential for aromatic amino acid biosynthesis in microorganisms, plants, and parasites but absent in mammals. The compound functions as a critical branch-point metabolite, serving as the immediate substrate for shikimate dehydrogenase and as a direct precursor for multiple high-value industrial chemicals and bioactive natural products.

Molecular Formula C7H8O5
Molecular Weight 172.13 g/mol
CAS No. 2922-42-1
Cat. No. B014608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dehydroshikimate
CAS2922-42-1
SynonymsDHS, 5-Dehydroshikimic Acid, 1-Cyclohexene-1-carboxylic Acid, 4,5-Dihydroxy-3-oxo trans
Molecular FormulaC7H8O5
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)C=C1C(=O)O)O)O
InChIInChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1
InChIKeySLWWJZMPHJJOPH-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dehydroshikimate CAS 2922-42-1: Core Metabolic Intermediate for Shikimate Pathway Procurement and Industrial Biosynthesis


3-Dehydroshikimate (DHS; 3-dehydroshikimic acid) is a central hydroaromatic intermediate in the shikimate pathway, a metabolic route essential for aromatic amino acid biosynthesis in microorganisms, plants, and parasites but absent in mammals [1]. The compound functions as a critical branch-point metabolite, serving as the immediate substrate for shikimate dehydrogenase and as a direct precursor for multiple high-value industrial chemicals and bioactive natural products [2]. DHS is classified as a cyclohexenone monocarboxylic acid (C₇H₈O₅) and is distinguished from its pathway neighbors—shikimate, 3-dehydroquinate, and quinate—by its C3 ketone functionality, which confers unique enzymatic recognition properties and synthetic versatility not achievable with the fully reduced shikimate scaffold [3].

3-Dehydroshikimate Procurement Rationale: Why Shikimate, Quinate, or 3-Dehydroquinate Cannot Substitute


Generic substitution among shikimate pathway intermediates is scientifically indefensible due to three non-interchangeable molecular features. First, shikimate dehydrogenase (SDH) exhibits strict stereoelectronic requirements: the C3 ketone of DHS is essential for reduction to shikimate, and analogs lacking this oxidation state are not accepted as substrates [1]. Second, kinetic discrimination is substantial—quinate/shikimate dehydrogenases from Pinus taeda show a 2-fold velocity preference for quinate over shikimate, and Corynebacterium glutamicum CglQSDH demonstrates a substrate preference for quinate that contrasts sharply with closely related SDH/QDH enzymes, underscoring that DHS occupies a kinetically distinct node [2]. Third, DHS uniquely branches to gallic acid, protocatechuic acid, muconic acid, 3-aminobenzoate, and vanillin—synthetic routes inaccessible from shikimate without de novo oxidation or from quinate without carbon skeleton rearrangement [3].

3-Dehydroshikimate Quantitative Evidence: Head-to-Head Comparative Data for Scientific Procurement Decisions


Antioxidant Potency of 3-Dehydroshikimate in Bulk Lipid Systems: Head-to-Head Comparison with Commercial Antioxidants

In a direct comparative evaluation of antioxidant activity in lard (bulk oil system), 3-dehydroshikimate (DHS) exhibited strong suppression of peroxidation with potency comparable to tert-butylhydroquinone (TBHQ), propyl gallate, and gallic acid, and superior to α-tocopherol [1]. Two oxidation products of DHS—gallic acid and protocatechuic acid—were identified as effective secondary antioxidants in this system, contributing to the overall protective effect [1]. In contrast, DHS displayed only weak antioxidant activity in liposome and emulsion systems, establishing lipid system context-dependence as a critical selection criterion [1].

Antioxidant activity Lipid peroxidation Food preservative screening

Enzymatic Recognition of 3-Dehydroshikimate: Substrate Specificity of Shikimate Dehydrogenase Versus Structural Analogs

E. coli shikimate dehydrogenase (AroE) exhibits stringent substrate specificity toward 3-dehydroshikimate analogs. Assays with synthetic analogs lacking C-4 and C-5 hydroxyl groups revealed that the C-4 hydroxyl group is essential for substrate recognition and catalytic activity, whereas the C-5 hydroxyl group is not critical [1]. The enzyme also displays enantioselectivity at C-1 and C-4 of racemic substrate analogs, demonstrating that stereochemical fidelity is a prerequisite for enzymatic processing [1]. This specificity profile distinguishes DHS from 3-dehydroquinate and quinate, which are processed by distinct enzyme paralogs (YdiB versus AroE) with differing cofactor preferences and catalytic efficiencies [2].

Enzyme kinetics Substrate specificity Shikimate dehydrogenase Inhibitor design

Microbial Production Titers of 3-Dehydroshikimate: Industrial-Scale Fermentation Benchmark

Advanced metabolic engineering of Escherichia coli has achieved a DHS titer of 94.2 g/L with a productivity of 2.8 g/L/h and a glucose conversion yield of 55% after 33 hours of fermentation in a 5 L bioreactor [1]. This was accomplished via a CRISPRi-based temperature-responsive multi-component repressor system controlling pykF and aroE expression, achieving a 30-fold increase in DHS titer relative to the baseline engineered strain [1]. For comparative context, earlier fed-batch fermentations produced 60 g/L of DHS and shikimate pathway byproducts with a total yield of 43% (mol/mol), a yield that was subsequently exceeded by optimized PEP synthase expression achieving 51% (mol/mol) total yield [2].

Metabolic engineering Biomanufacturing E. coli fermentation Process scale-up

Kinetic Parameters of AsbF Enzyme for 3-Dehydroshikimate Conversion: Catalytic Efficiency in Petrobactin Biosynthesis

The enzyme AsbF from Bacillus thuringiensis 97-27, a (-)-3-dehydroshikimate dehydratase, exhibits robust kinetic parameters for DHS conversion: kcat(DHS) = 217 ± 10 min⁻¹ and Km(DHS) = 125 ± 14 μM at 37°C [1]. This yields a catalytic efficiency (kcat/Km) of approximately 1.74 μM⁻¹·min⁻¹, indicating high enzymatic turnover efficiency for DHS as a dedicated substrate [1]. The enzyme has an absolute requirement for divalent metal, and the pH versus kcat profile revealed two ionizable groups (pKa₁ = 7.9 ± 0.1; pKa₂ = 9.3 ± 0.1) governing catalysis [1].

Siderophore biosynthesis Enzyme kinetics Bacillus anthracis Metabolic flux

Substrate Preference of Quinate/Shikimate Dehydrogenase: 2-Fold Velocity Differential Between Quinate and Shikimate

In Pinus taeda, a single broad-specificity quinate/shikimate dehydrogenase catalyzes both activities with a common substrate binding site. The reaction velocity with shikimate is 2-fold lower than that observed with quinate under identical assay conditions [1]. This kinetic discrimination is not universal: in Corynebacterium glutamicum, the enzyme CglQSDH shows a substrate preference for quinate compared with shikimate both at the pH optimum and in a physiological pH range—a remarkable contrast to closely related SDH/QDH enzymes [1]. For Rhodococcus rhodochrous, the reverse reaction with (-)-3-dehydroquinate exhibits 2.2-fold higher activity than with (-)-3-dehydroshikimate, further illustrating species-dependent substrate selectivity at this pathway node [1].

Enzyme specificity Quinate dehydrogenase Metabolic pathway node Pinus taeda

3-Dehydroshikimate Application Scenarios: Evidence-Backed Procurement Use Cases


Enzymatic Assays and Inhibitor Screening Targeting Shikimate Dehydrogenase

3-Dehydroshikimate serves as the authentic, kinetically validated substrate for shikimate dehydrogenase (SDH) activity assays and high-throughput inhibitor screening campaigns. The specificity data demonstrate that only DHS with its intact C-4 hydroxyl group is recognized by E. coli AroE, ensuring that enzyme inhibition data reflect genuine target engagement rather than artifact [7]. Given the 2-fold velocity discrimination between DHS and alternative substrates in certain species, assay standardization with DHS is essential for reproducible inter-laboratory comparisons and structure-activity relationship studies [8].

Microbial Production of Muconic Acid, Vanillin, and Adipic Acid Precursors

Industrial procurement of DHS as a fermentation intermediate or feedstock is supported by the demonstrated 94.2 g/L production titer with 55% glucose conversion yield in engineered E. coli [7]. DHS is the direct precursor for 3,4-dihydroxybenzoate (protocatechuic acid) via AsbF-catalyzed dehydration (kcat = 217 min⁻¹; Km = 125 μM) and subsequently to cis,cis-muconic acid and adipic acid—routes that bypass the petrochemical benzene-based processes [8]. DHS also provides the entry point for de novo vanillin biosynthesis in engineered yeast, representing the first one-cell microbial generation of vanillin from glucose [5].

Lipid-Based Antioxidant Formulation Development

In bulk oil (lard) systems, DHS demonstrates antioxidant activity comparable to TBHQ and propyl gallate, and superior to α-tocopherol, with the additional benefit that its oxidation products—gallic acid and protocatechuic acid—themselves exhibit antioxidant properties [7]. This multi-tiered antioxidant mechanism distinguishes DHS from single-phase commercial antioxidants that lack secondary protective metabolites. Users should note that DHS shows only weak activity in liposome and emulsion systems, directing procurement specifically toward bulk lipid applications [7].

Biosynthesis of Siderophores and Natural Product Antibiotics

DHS is the dedicated substrate for AsbF in petrobactin biosynthesis, a siderophore critical for iron acquisition in Bacillus anthracis, making DHS procurement essential for studies of bacterial pathogenesis and siderophore enzymology [7]. Additionally, DHS is transformed into 3-aminobenzoate by the PLP-dependent enzyme PctV in pactamycin biosynthesis—a key step in the production of this aminocyclitol antibiotic that would be inaccessible starting from shikimate or quinate [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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